7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
Descripción
Propiedades
IUPAC Name |
7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-8-4-6(2-7-3-6)10-5(8)9;/h7H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFDFXJOVWZJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CNC2)OC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-58-3 | |
| Record name | 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Análisis De Reacciones Químicas
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: It is used in pharmacological research to study the effects of spirocyclic compounds on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
5-Oxa-2,7-diazaspiro[3.4]octan-6-one Hydrochloride (CAS: 1446355-49-2)
- Molecular Formula : C₅H₈N₂O₂ (MW: 128.13 g/mol) .
- Structural Difference : Lacks the methyl group at the 7-position.
- Physicochemical Properties :
- Safety Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) , whereas the methylated analog lacks explicit hazard data .
- Availability : Readily available in bulk (e.g., 250 mg at 95% purity) , unlike the methylated variant, which is discontinued .
Table 1: Structural and Physicochemical Comparison
8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one Hydrochloride
- Structural Difference : Methyl group at the 8-position instead of 7, creating a positional isomer.
- Implications: Altered spatial arrangement may affect binding affinity in biological targets. Limited data exist, but the isomer’s synthesis is noted in spirocyclic compound libraries .
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one Hydrochloride (CAS: 2443909-85-9)
Spiro[2.5]octane Derivatives
Compounds like 5-Methyl-5,7-diazaspiro[2.5]octan-6-one (CAS: AS37315) feature a smaller spiro[2.5] framework (two-membered + five-membered rings). These exhibit:
- Reduced steric bulk compared to spiro[3.4] systems.
- Lower CCS values (~120–125 Ų for similar adducts) .
Actividad Biológica
7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride is a synthetic compound with significant potential in medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. Research indicates that it may serve as a precursor for various pharmaceutical applications, particularly in the development of metallo-beta-lactamase inhibitors.
- Molecular Formula : C₆H₁₀N₂O₂
- Molecular Weight : 142.16 g/mol
- CAS Number : 1446355-50-5
The biological activity of this compound primarily stems from its role as a metallo-beta-lactamase inhibitor. Metallo-beta-lactamases are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. By inhibiting these enzymes, the compound enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the secretion of specific virulence factors in pathogenic bacteria. For instance, a study highlighted its ability to downregulate the expression of critical activators involved in bacterial secretion systems, thus reducing pathogenicity without directly affecting bacterial viability .
Case Studies
- Beta-Lactamase Inhibition : A study investigated the efficacy of this compound against various strains of bacteria known to produce metallo-beta-lactamases. The compound exhibited significant inhibition at concentrations above 10 μM, demonstrating its potential as a therapeutic agent against resistant infections.
- T3SS Inhibition : Another research focused on the compound's role in inhibiting Type III secretion systems (T3SS) in C. rodentium. The results indicated that at concentrations around 50 μM, the compound reduced CPG2 secretion by approximately 50%, suggesting a promising application in treating infections mediated by T3SS .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol |
| CAS Number | 1446355-50-5 |
| Inhibition Concentration (IC50) | ~10 μM |
| T3SS Secretion Inhibition | ~50% at 50 μM |
Q & A
Basic Research Questions
Q. How can the molecular structure of 7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride be experimentally confirmed?
- Methodological Answer : The compound’s structure can be resolved using single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Complementary techniques such as NMR spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are critical for validating bond connectivity and functional groups. For example, the predicted collision cross-section (CCS) values (e.g., [M+H]+: 128.0 Ų) can be cross-validated using ion mobility spectrometry (IMS) to assess conformational stability .
Q. What synthetic strategies are recommended for optimizing the yield of this spirocyclic compound?
- Methodological Answer : Key steps include:
- Ring-closing reactions : Utilize spirocyclization via nucleophilic substitution or intramolecular cyclization under controlled pH and temperature .
- Purification : Employ gradient elution in flash chromatography or preparative HPLC to isolate the hydrochloride salt. Monitor purity via LC-MS and confirm by melting point analysis .
Q. How can researchers assess the compound’s stability in aqueous solutions for biological assays?
- Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions. Use HPLC-UV/MS to track degradation products and quantify stability. The hydrochloride salt’s hygroscopicity should be evaluated via dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How can discrepancies in collision cross-section (CCS) data between experimental and predicted values be resolved?
- Methodological Answer : Discrepancies often arise from gas-phase vs. solution-phase conformers. Use tandem IMS-MS coupled with molecular dynamics (MD) simulations to model gas-phase conformations. Compare simulated CCS values (e.g., 133.3 Ų for [M+Na]+) with experimental data to refine computational parameters .
Q. What advanced methods are suitable for impurity profiling during synthesis?
- Methodological Answer : Apply high-field NMR (600 MHz or higher) with cryoprobes to detect low-abundance impurities. For structural elucidation of unknowns, use HRMS/MS with collision-induced dissociation (CID) and compare fragmentation patterns to databases (e.g., DP-7 impurity in ). Quantify impurities via LC-MS with isotopic labeling .
Q. How can the compound’s potential as a kinase inhibitor be explored computationally?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s SMILES (CN1CC2(CNC2)OC1=O) and kinase crystal structures (e.g., PDB entries). Validate binding via MD simulations (>100 ns) to assess stability. Pharmacophore modeling can identify critical interactions (e.g., hydrogen bonding with the lactam oxygen) .
Q. What crystallographic challenges arise in resolving this spirocyclic compound, and how can they be mitigated?
- Methodological Answer : Challenges include low crystal quality and twinning. Optimize crystallization using vapor diffusion with mixed solvents (e.g., DCM/methanol). For twinned data, apply SHELXL’s TWIN/BASF commands during refinement. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves electron density maps .
Q. How do structural analogs (e.g., 7-Oxa-2-azaspiro[3.5]nonane hydrochloride) inform SAR studies?
- Methodological Answer : Compare logP, solubility, and steric parameters via QSAR models. Synthesize analogs with modified spiro ring sizes (e.g., [3.5] vs. [3.4]) and assess bioactivity. Use comparative molecular field analysis (CoMFA) to map steric/electronic contributions .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
